molecular formula C22H20ClN3 B1679332 Rilapine CAS No. 79781-95-6

Rilapine

Cat. No.: B1679332
CAS No.: 79781-95-6
M. Wt: 361.9 g/mol
InChI Key: UJCYUJOQBXHJFH-ZBKNUEDVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rilapine involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are proprietary and not widely published. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial-grade equipment and stringent quality control measures to ensure consistency and purity of the final product. The production process is optimized for cost-effectiveness and efficiency, adhering to regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Rilapine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, hydroxide ions.

    Electrophiles: Halogens, sulfonyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

Rilapine is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The exact mechanism of action of Rilapine is not fully understood. it is known to block the reuptake of monoaminergic neurotransmitters into presynaptic terminals. It also possesses anticholinergic activity and modulates antagonism of histamine H1 and H2 receptors . This multifaceted mechanism contributes to its antipsychotic effects and its potential use in treating neurological disorders .

Comparison with Similar Compounds

Uniqueness of Rilapine: this compound’s high affinity for 5-HT6 receptors and its unique combination of anticholinergic and antihistaminic activities make it distinct from other antipsychotic compounds. Its multifaceted mechanism of action and potential therapeutic applications in neurological disorders highlight its uniqueness in the field of antipsychotic research .

Properties

CAS No.

79781-95-6

Molecular Formula

C22H20ClN3

Molecular Weight

361.9 g/mol

IUPAC Name

(2Z)-2-[6-chloro-10-(4-methylpiperazin-1-yl)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene]acetonitrile

InChI

InChI=1S/C22H20ClN3/c1-25-10-12-26(13-11-25)22-15-16-14-17(23)6-7-18(16)20(8-9-24)19-4-2-3-5-21(19)22/h2-8,14-15H,10-13H2,1H3/b20-8-

InChI Key

UJCYUJOQBXHJFH-ZBKNUEDVSA-N

Isomeric SMILES

CN1CCN(CC1)C2=CC3=C(C=CC(=C3)Cl)/C(=C/C#N)/C4=CC=CC=C42

SMILES

CN1CCN(CC1)C2=CC3=C(C=CC(=C3)Cl)C(=CC#N)C4=CC=CC=C42

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=CC(=C3)Cl)C(=CC#N)C4=CC=CC=C42

Appearance

Solid powder

79781-95-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rilapine;  Rilapinum; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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